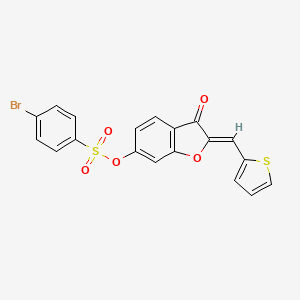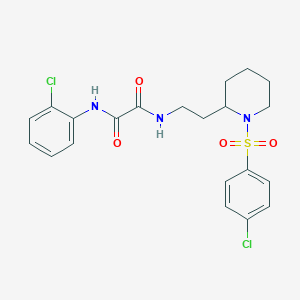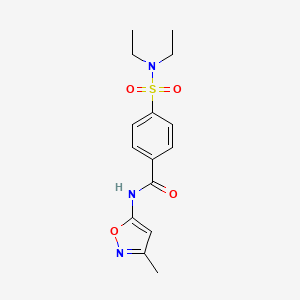
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biological applications. DIDS is a sulfonamide derivative that has been used as a pharmacological tool to study the transport of anions and other ions across cell membranes.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Medicinal Chemistry
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide and its derivatives have been explored for their potential in inhibiting various enzymes, particularly carbonic anhydrases. These enzymes are pivotal in many physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. For instance, aromatic sulfonamide inhibitors, including structures closely related to 4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide, have shown effectiveness in inhibiting carbonic anhydrase isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII, with nanomolar inhibitory concentrations. This specificity and potency make these compounds candidates for further medicinal chemistry exploration, particularly in designing drugs for conditions like glaucoma, epilepsy, and certain types of cancer where carbonic anhydrases play a crucial role (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Antifungal Applications
The structural moiety of 4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide has been linked to antimicrobial and antifungal properties. Research has extended to sulfonyl-substituted nitrogen-containing heterocyclic systems, indicating their sensitivity against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds have demonstrated antifungal activity against Candida albicans, showing their potential as broad-spectrum antimicrobial agents. This highlights the importance of such compounds in addressing the growing concern of antibiotic resistance and the need for new antimicrobial drugs (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)15(19)16-14-10-11(3)17-22-14/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYVKUGRYQWFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
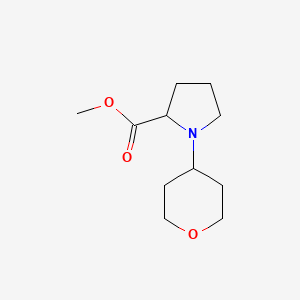
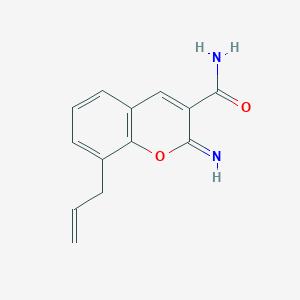
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
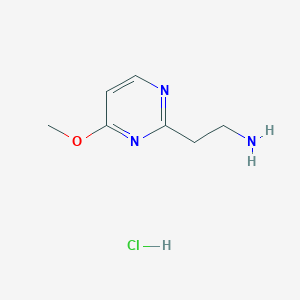
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)
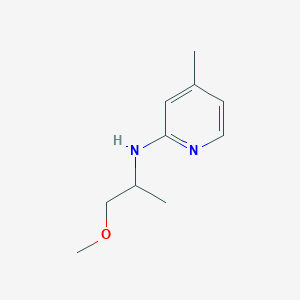
![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)

